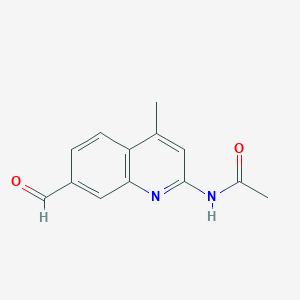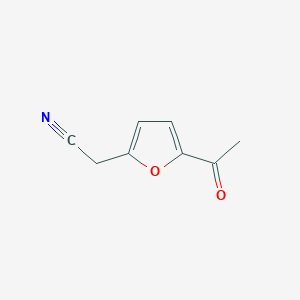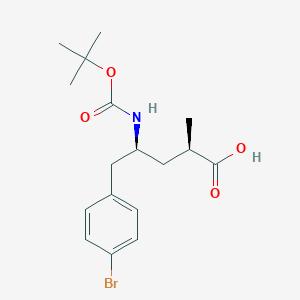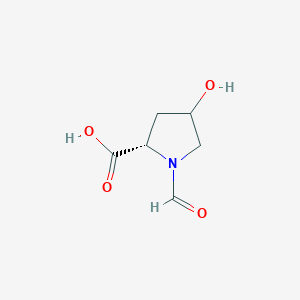
Methyl 3-iodo-2-methyl-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with iodine, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-2-methyl-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and iodine reagents for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-2-methyl-5-nitrobenzoate depends on its chemical structure. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Methyl 3-iodo-2-methyl-5-nitrobenzoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other similar compounds. The combination of nitro, methyl, and iodine substituents on the benzene ring offers a unique set of chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C9H8INO4 |
|---|---|
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
methyl 3-iodo-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3 |
Clave InChI |
MGZILBNRSLWODC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)





![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)


![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)


